molecular formula C26H24N4O2S B2655335 N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 780794-15-2

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2655335
CAS RN: 780794-15-2
M. Wt: 456.56
InChI Key: VLLTWQSACOKDKP-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a quinoline-carboxamide derivative . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and apoptotic inducers .

Scientific Research Applications

Anticancer Properties

Research on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including tetrahydrothieno[2,3-b]quinolones-2-carboxamides, demonstrated significant antiproliferative activity against various cancer cell lines. These compounds, through their interactions with cell signaling enzymes, exhibit potent cytotoxicity, particularly against melanoma and breast cancer cells, suggesting their potential as anticancer agents (Joyce Hung et al., 2014).

Imaging and Diagnostic Applications

Quinoline-2-carboxamide derivatives labeled with carbon-11 were explored as potential radioligands for the non-invasive assessment of peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET). This application is crucial for diagnostic imaging in neurology and oncology, providing insights into the distribution and density of PBR in various tissues (M. Matarrese et al., 2001).

Material Science Applications

Polyamides containing quinoxaline moiety have been synthesized, offering excellent thermal stability and inherent viscosities. Such materials are promising for high-performance applications due to their solubility in polar aprotic solvents and amorphous nature, alongside their high glass transition temperatures (V. Patil et al., 2011).

Anti-proliferative and Enzyme Inhibition

A study on 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrated its potent anti-proliferative activity against breast cancer cell lines by inhibiting phosphoinositide specific-phospholipase C-γ (PLC-γ), an enzyme linked to cell motility and cancer cell dissemination. This highlights the compound's potential as a targeted therapy for difficult-to-treat triple-negative breast cancer cells (E. Leung et al., 2014).

Chemical Synthesis and Reactivity

Innovative synthetic routes and reactivity studies of thieno[2,3-b]quinoline derivatives have been explored. These studies provide valuable insights into novel synthesis methods and the potential chemical versatility of these compounds, contributing to the development of new pharmaceuticals and materials (A. Aleksandrov et al., 2020).

Safety and Hazards

The safety and hazards associated with quinoline-carboxamide derivatives are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-15(31)28-17-11-13-18(14-12-17)29-25(32)24-23(27)22-21(16-7-3-2-4-8-16)19-9-5-6-10-20(19)30-26(22)33-24/h2-4,7-8,11-14H,5-6,9-10,27H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLTWQSACOKDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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